5-Oxaspiro[3.4]octane-6-carboxylic acid
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Overview
Description
5-Oxaspiro[3.4]octane-6-carboxylic acid is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into the spirocyclic unit.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.4]octane-6-carboxylic acid typically involves the iodocyclization of suitable precursors. This method allows for the formation of the spirocyclic structure with high stereoselectivity . The reaction conditions often include the use of iodine as a catalyst and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.4]octane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for iodocyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5-Oxaspiro[3.4]octane-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials with improved properties such as enhanced solubility and stability
Mechanism of Action
The mechanism by which 5-Oxaspiro[3.4]octane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties .
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.4]octane-7-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group.
6-Oxaspiro[2.5]octane-1-carboxylic acid: Another spirocyclic compound with a different ring size and position of the carboxylic acid group.
Uniqueness
5-Oxaspiro[3.4]octane-6-carboxylic acid is unique due to its specific spirocyclic structure and the position of the oxygen atom within the ring. This configuration imparts distinct physicochemical properties, such as enhanced solubility and stability, making it valuable for various applications .
Properties
IUPAC Name |
5-oxaspiro[3.4]octane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-2-5-8(11-6)3-1-4-8/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBZRGUTMNZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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